BD 1047 Dihydrobromide
Overview
Description
BD 1047 Dihydrobromide is a selective functional antagonist of sigma-1 (σ1) receptor . It shows antipsychotic activity in animal models predictive of efficacy in schizophrenia . It has been used as an antagonist of sigma-1 receptor in hepatocellular carcinoma cells .
Molecular Structure Analysis
The chemical name of BD 1047 Dihydrobromide is N - [2- (3,4-Dichlorophenyl)ethyl]- N -methyl-2- (dimethylamino)ethylamine dihydrobromide . Its molecular weight is 437.04 .Chemical Reactions Analysis
BD 1047 Dihydrobromide is a potent and selective sigma-1 antagonist . It has >50-fold selectivity at σ1 over σ2 and also >100-fold selectivity over opiate, phencyclidine, muscarinic, dopamine, α1- & α2-adrenoceptor, 5-HT1, and 5-HT2 .Physical And Chemical Properties Analysis
BD 1047 Dihydrobromide is a white powder . It is soluble to 50 mM in water and to 50 mM in DMSO . It should be stored at 2-8°C .Scientific Research Applications
Neuropharmacology and Thermoregulation : BD 1047 has been shown to attenuate hypothermia induced by 1,3,-Di-o-tolylguanidine (DTG), a sigma agonist, in rats. This indicates its effectiveness in blocking sigma agonist-induced hypothermia and suggests a role in modulating thermoregulation (Rawls et al., 2002).
Ophthalmology and Retinal Protection : In studies related to retinal damage, BD 1047 dihydrobromide was found to prevent the protective effects of a sigma-1 receptor agonist against light-induced retinal photoreceptor damage. This highlights its potential role in modulating therapies for retinal diseases involving photoreceptor degeneration (Shimazawa et al., 2015).
Cardiology : In cardiac myocytes, BD 1047 has been shown to influence contractility and spontaneous contractions, possibly through the activation of phospholipase C and elevation of intracellular IP3 level. This suggests a role in cardiac pharmacology and potentially in the treatment of certain cardiac conditions (Nováková et al., 1998).
Addiction and Substance Abuse : Studies have demonstrated that BD 1047 can block the development, expression, and reinstatement of ethanol-induced conditioned place preference in mice. This indicates its potential in the pharmacotherapy of ethanol addiction (Bhutada et al., 2012).
Psychopharmacology : In the context of methamphetamine's effects, BD 1047 has been found to modulate the neurochemical and locomotor stimulatory properties of methamphetamine, suggesting its involvement in the pharmacological management of methamphetamine addiction (Rodvelt et al., 2011).
Schizophrenia Research : BD 1047 was investigated for its antipsychotic activity in models predictive of efficacy in schizophrenia. The results were mixed, showing moderate activity in some models but not in others, suggesting that its usefulness as an antipsychotic drug might be limited (Skuza & Rogóż, 2006).
Toxicology : BD 1047 has been found to reduce the acute toxic effects of methamphetamine, including lethality, seizures, and convulsions, without affecting hyperthermia. This indicates its potential use in managing methamphetamine overdose (Ray et al., 2019).
Safety And Hazards
Future Directions
BD 1047 Dihydrobromide is used in sigma receptor research to help differentiate and characterize the function and role of the sigma1 receptor versus other sigma receptor subtypes . It is also used to define the role of σ1 receptors in neurological processes . Future research may continue to explore its potential applications in various fields .
properties
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 | |
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BD 1047 Dihydrobromide | |
CAS RN |
138356-21-5 | |
Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 138356-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.